Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate

Description

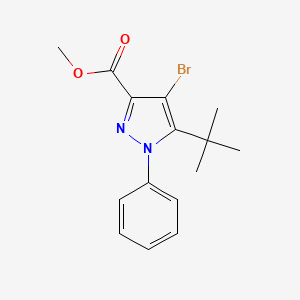

Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a bromine substituent at position 4, a bulky tert-butyl group at position 5, and a phenyl ring at position 1 of the pyrazole core. Pyrazole derivatives are widely studied for their biological and agrochemical applications, including antifungal, antiviral, and insecticidal activities . The tert-butyl group may improve metabolic stability and lipophilicity, while the bromine atom offers a reactive site for cross-coupling reactions, enabling structural diversification .

Properties

Molecular Formula |

C15H17BrN2O2 |

|---|---|

Molecular Weight |

337.21 g/mol |

IUPAC Name |

methyl 4-bromo-5-tert-butyl-1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C15H17BrN2O2/c1-15(2,3)13-11(16)12(14(19)20-4)17-18(13)10-8-6-5-7-9-10/h5-9H,1-4H3 |

InChI Key |

BYPPTUQEKZLQLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides.

Catalysts: Palladium, copper salts.

Solvents: Ethanol, dichloromethane, toluene.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Ethyl 4-Bromo-1-tert-Butyl-5-Methyl-1H-Pyrazole-3-Carboxylate

Structural Differences :

- Substituent Positions : The tert-butyl group is at position 1 (vs. position 5 in the target compound), and a methyl group occupies position 4. The ester group is ethyl (vs. methyl).

- Molecular Formula : C₁₁H₁₇BrN₂O₂ (Molar Mass: 289.17 g/mol) .

- The methyl group at position 5 lacks the steric bulk of tert-butyl, which could affect binding affinity in biological systems.

Table 1: Structural and Physical Comparison

1-(4-tert-Butylbenzyl)-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid

Structural Differences :

- Substituents : A 4-tert-butylbenzyl group is attached to N1, and a phenyl group is at position 3. The carboxylic acid at position 5 contrasts with the ester in the target compound .

- The benzyl group may enhance binding to hydrophobic targets compared to the phenyl group in the target compound.

Pyrazole Acyl Thiourea Derivatives

Functional Comparison :

- Structural Motif : Pyrazole cores combined with thiourea groups (e.g., compounds 6b and 6h in ) exhibit antifungal activity against Gibberella zeae and Fusarium oxysporum .

- Key Differences :

- The target compound lacks thiourea but includes a bromine atom, which may confer distinct reactivity or bioactivity.

- The tert-butyl and phenyl groups in the target compound could improve stability in agricultural formulations compared to thiourea-based derivatives.

Table 2: Bioactivity Comparison

Biological Activity

Methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H17BrN2O2

- Molecular Weight : 321.2 g/mol

- CAS Number : 168020648

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| HepG2 | 12.5 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Enzyme | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| COX-1 | 5.40 | High |

| COX-2 | 0.01 | Superior to traditional NSAIDs |

The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Antiparasitic Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antiparasitic activity against various protozoan parasites. The compound's efficacy was evaluated in vitro, showing a significant reduction in parasite viability.

| Parasite Species | EC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Trypanosoma brucei | 0.064 | Disruption of metabolic pathways |

| Leishmania donovani | 0.115 | Induction of oxidative stress |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Disruption of Cellular Metabolism : In parasitic infections, the compound interferes with metabolic processes critical for parasite survival.

Case Studies

Several case studies have documented the effectiveness of this compound:

- A study on breast cancer cells indicated that treatment with the compound at concentrations as low as 1 μM resulted in significant morphological changes and increased caspase activity.

- In vivo studies demonstrated that administration of the compound led to reduced tumor size in animal models, confirming its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.